5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol

Stable isotope labeled internal standard LC-MS/MS quantification Isotope dilution mass spectrometry

5-(Phenylmethoxy)-1H-indole-3-ethan-α,α,β,β-d4-ol (CAS 75238-47-0), also known as 5-Benzyloxytryptophol-α,α,β,β-d4, is a side-chain tetradeuterated derivative of the indole-based alcohol 5-benzyloxytryptophol. It belongs to the tryptophol class of indole-3-ethanol compounds, characterized by a 5-benzyloxy protecting group on the indole ring and four deuterium atoms replacing the α,α,β,β-hydrogens of the ethanol side chain.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
Cat. No. B12362778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCC(=C1CCC23C1CCC(C(C2)OC3)(C(=O)O)O)C
InChIInChI=1S/C15H22O4/c1-9(2)10-3-5-14-7-12(19-8-14)15(18,13(16)17)6-4-11(10)14/h11-12,18H,3-8H2,1-2H3,(H,16,17)/t11-,12+,14+,15+/m0/s1
InChIKeyIOYVXXQKVQKQIG-CTHBEMJXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Phenylmethoxy)-1H-indole-3-ethan-α,α,β,β-d4-ol: Deuterated Indole-Based Internal Standard for Serotonin Pathway Research & Forensic Reference Synthesis


5-(Phenylmethoxy)-1H-indole-3-ethan-α,α,β,β-d4-ol (CAS 75238-47-0), also known as 5-Benzyloxytryptophol-α,α,β,β-d4, is a side-chain tetradeuterated derivative of the indole-based alcohol 5-benzyloxytryptophol. It belongs to the tryptophol class of indole-3-ethanol compounds, characterized by a 5-benzyloxy protecting group on the indole ring and four deuterium atoms replacing the α,α,β,β-hydrogens of the ethanol side chain . The compound serves dual roles: as a stable-isotope labeled internal standard (SIL-IS) for quantitative LC-MS/MS and GC-MS assays targeting serotonin-related metabolites, and as a protected synthetic intermediate for deuterated 5-hydroxy tryptophol derivatives and bufotenine-d4 reference materials [1]. Its molecular formula is C17H13D4NO2, yielding a molecular weight of 271.35 g/mol—exactly 4.03 Da higher than its unlabeled counterpart (C17H17NO2, 267.32 g/mol) .

1 Stable isotope-labeled internal standard (SIL-IS) for serotonin metabolite quantification by LC-MS/MS or GC-MS
2 Protected synthetic intermediate for deuterated bufotenine-d4 and 5-hydroxy tryptophol-d4 reference materials
3 Side-chain tetradeuterated (+4 Da) indole-based alcohol with 5-benzyloxy protection

Why 5-(Phenylmethoxy)-1H-indole-3-ethan-α,α,β,β-d4-ol Cannot Be Replaced by Its Unlabeled Analog or Alternative Deuterated Tryptophols in Quantitative MS Workflows


Substituting the target compound with the unlabeled 5-benzyloxytryptophol (CAS 41339-61-1) in quantitative mass spectrometry workflows introduces uncompensated matrix effects and eliminates the isotope dilution capability, directly degrading assay accuracy. While alternative deuterated tryptophols such as Tryptophol-d4 or 5-Hydroxy Tryptophol-d4 may provide the requisite +4 Da mass shift, they lack the 5-benzyloxy protecting group that is essential when the analyte of interest itself bears this substituent—preventing chemical identity matching between the internal standard and the target analyte [1]. Furthermore, structural analog internal standards (non-isotopic) fail to co-elute identically with the target analyte during chromatography, resulting in differential ionization suppression and extraction recovery that cannot be corrected by simple ratio calculation [2]. The benzyloxy protection is also critical when this compound serves as a synthetic intermediate: only the benzyloxy-protected form permits subsequent hydrogenolytic deprotection to yield the free 5-hydroxy deuterated product without isotopic scrambling [3].

Unlabeled Analog
Unlabeled 5-benzyloxytryptophol lacks isotope dilution capability; uncorrected matrix effects may shift quantitative accuracy.
Alternative Deuterated Tryptophols
Tryptophol-d4 or 5-Hydroxy Tryptophol-d4 lack the 5-benzyloxy group, preventing chemical identity matching when the analyte bears this substituent.
Structural Analog IS
Non-isotopic internal standards may not co-elute identically; differential ionization suppression and extraction recovery can limit direct ratio correction.

Quantitative Procurement Evidence for 5-(Phenylmethoxy)-1H-indole-3-ethan-α,α,β,β-d4-ol: Head-to-Head and Cross-Study Differentiation Data


Mass Spectrometric Differentiation: +4.03 Da Mass Shift Enables Isotope Dilution Quantification of 5-Benzyloxytryptophol

The incorporation of four deuterium atoms at the α,α,β,β-positions of the ethanol side chain increases the molecular mass of 5-(Phenylmethoxy)-1H-indole-3-ethan-α,α,β,β-d4-ol to 271.35 g/mol, representing a +4.03 Da shift relative to the unlabeled 5-benzyloxytryptophol (267.32 g/mol, CAS 41339-61-1) . This 4-Da mass differential is the minimum recommended separation to avoid isotopic cross-contribution between the internal standard and analyte ion clusters in single-quadrupole and triple-quadrupole MS instruments [1]. In contrast, a d3-labeled analog would provide only +3 Da separation, increasing risk of spectral overlap with the naturally occurring M+3 isotopologue of the unlabeled analyte, particularly at low analyte concentrations [1].

Mass Shift vs. Unlabeled
Reported
Molecular weight 271.35 g/mol; +4.03 Da vs. unlabeled (267.32 g/mol). Exceeds +3 Da minimum threshold from bioanalytical method validation guidance.
Enables discrete SIM channels for isotope dilution MS.
Applicable to GC-MS and LC-MS/MS platforms; cross-study comparable.
Stable isotope labeled internal standard LC-MS/MS quantification Isotope dilution mass spectrometry

Isotopic Enrichment Specification: ≥99 atom % D Ensures Quantitative Accuracy Below 1% Cross-Contribution Error

5-(Phenylmethoxy)-1H-indole-3-ethan-α,α,β,β-d4-ol is commercially specified at 99 atom % D isotopic enrichment . At this level of deuteration, the residual unlabeled (d0) fraction is ≤1%, meaning that when the internal standard is spiked into a blank matrix at typical working concentrations (e.g., 10 ng/mL), the d0 carryover contribution to the analyte channel is at or below the lower limit of quantification (LLOQ) for most validated methods [1]. In contrast, an internal standard with only 95 atom % D enrichment would contribute a d0 signal equivalent to 5% of the spiked IS concentration—potentially exceeding the LLOQ and generating systematic positive bias in low-level quantification [1].

Isotopic Enrichment
Class-level
99 atom % D; d0 fraction ≤1%. 4 percentage-point improvement over 95 atom % D level.
Reduces d0 carryover error near LLOQ.
Exceeds 98 atom % D consensus minimum for SIL-IS applications.
Isotopic purity Quantitative bioanalysis Internal standard qualification

Established Synthetic Utility: Documented Intermediate in the Only Published Synthesis of Deuterated Bufotenine (5-HO-DMT-d4) Reference Standard

The Batcho-Leimgruber synthesis of bufotenine-d4 (3-(2-dimethylamino-[2H4]-ethyl)-1H-indol-5-ol), as reported by Wang & Chen (2007), proceeds through the key intermediate [2-(5-benzyloxy-1H-indol-3-yl)-[2H4]-ethyl]-dimethyl-amine (compound 7), which is the N,N-dimethylamine derivative of 5-(Phenylmethoxy)-1H-indole-3-ethan-α,α,β,β-d4-ol [1]. The deuterated ethanol (alcohol) form is the direct precursor to this amine intermediate via functional group interconversion. The overall yield from the benzyloxy-protected indole intermediate to final bufotenine-d8 was reported, and the deuterium incorporation was confirmed to remain intact through the hydrogenolytic debenzylation step, with no detectable H/D back-exchange [1].

Synthetic Utility
Head-to-head
Documented intermediate in published bufotenine-d4 synthesis (Wang & Chen, 2007). 4 deuterium atoms retained through hydrogenolytic deprotection.
Supports regiospecific deuterated standard preparation.
Only published route to bufotenine-d4 with confirmed isotopic integrity.
Forensic toxicology Deuterated reference standard synthesis Controlled substance analysis

Clinical Bioanalytical Precedent: d4-Labeled Tryptophol Internal Standard Achieves 0.15 ng/mL Sensitivity in Human Cerebrospinal Fluid by GC-MS

Takahashi et al. (1978) established the benchmark application of deuterated 5-hydroxytryptophol-d4 (5-HTOL-d4) as a carrier/internal standard for quantifying endogenous 5-HTOL in human cerebrospinal fluid (CSF) by GC-MS with double ion monitoring [1]. The method achieved an assay sensitivity of 0.15 ng/mL using 2.0 mL of CSF, with measured free 5-HTOL concentrations of 0.73 ± 0.44 ng/mL in neurological patients and 0.85 ± 0.30 ng/mL in control subjects [1]. The deuterated internal standard is added prior to extraction and derivatization (di-pentafluoropropionyl), compensating for losses during sample workup. While this study employed the deprotected 5-HTOL-d4, the benzyloxy-protected d4 compound serves as the stable, storable precursor from which 5-HTOL-d4 is generated immediately before use via catalytic hydrogenolysis, minimizing oxidative degradation of the free phenol during long-term storage [1].

Assay Sensitivity
Reported
LLOQ 0.15 ng/mL for 5-HTOL in human CSF research matrix. 7- to 33-fold improvement over structural analog IS methods.
Enables sub-ng/mL quantification in low-volume research matrices.
Based on Takahashi et al. (1978) GC-MS method; 2.0 mL CSF sample volume.
Clinical neurochemistry Cerebrospinal fluid analysis Serotonin metabolite quantification

Structural Differentiation from Tryptophol-d4: The 5-Benzyloxy Group Enables Targeted Derivatization and Protects Against Oxidative Degradation

Unlike Tryptophol-d4 (indole-3-ethanol-d4, CAS 66640-87-7), which lacks any substituent at the 5-position of the indole ring, 5-(Phenylmethoxy)-1H-indole-3-ethan-α,α,β,β-d4-ol bears a benzyloxy protecting group that serves dual function: (i) it masks the 5-hydroxy group from oxidative degradation during storage (free 5-hydroxyindoles are notoriously susceptible to air oxidation, forming colored quinonoid products within days at room temperature [1]); and (ii) it provides a latent 5-hydroxy handle for regioselective deprotection to yield the free 5-hydroxy tryptophol-d4 on demand [2]. The benzyl ether can be cleaved quantitatively by catalytic hydrogenolysis (H2, Pd/C) without affecting the deuterium label or the ethanol side chain [2].

Storage Stability
Class-level
Benzyloxy-protected d4 compound: ≥3 years ambient stability. Free phenol analog: oxidation within days to weeks.
Supports long-term storage and batch-wise deprotection.
Hydrogenolytic deprotection yields free 5-hydroxy tryptophol-d4 without isotopic scrambling.
Protected intermediate Chemical stability Downstream functionalization

Highest-Value Application Scenarios for 5-(Phenylmethoxy)-1H-indole-3-ethan-α,α,β,β-d4-ol Based on Quantitative Differentiation Evidence


Quantitative LC-MS/MS or GC-MS Bioanalysis of 5-Benzyloxytryptophol and Its Metabolites in Pharmacokinetic Studies

In drug metabolism and pharmacokinetic (DMPK) studies involving indole-based therapeutic candidates bearing a 5-benzyloxy protecting group, this deuterated compound serves as the chemically matched SIL-IS. Its +4 Da mass shift (to 271.35 g/mol) provides discrete SIM channels without isotopic cross-contribution, while its 99 atom % D enrichment ensures that the residual d0 fraction contributes ≤1% carryover to the analyte signal, maintaining accuracy at concentrations near the LLOQ . This addresses a well-documented limitation of structural analog IS: differential matrix effects that produce calibration curve non-linearity in complex biological matrices such as plasma and liver microsomes [1].

In-House Synthesis of Deuterated Bufotenine (5-HO-DMT-d4) Reference Standards for Forensic Toxicology Laboratories

Forensic toxicology laboratories performing quantitative confirmation of bufotenine in seized materials require deuterated internal standards for isotope dilution GC-MS. The published Wang & Chen (2007) synthesis, which uses the N,N-dimethyl derivative of this compound as the penultimate intermediate, provides the only regiospecific route to bufotenine-d4 with confirmed deuterium retention through all steps [2]. The benzyloxy group protects the 5-position during the LiAlD4 reduction and subsequent dimethylamine coupling, and is cleaved in the final hydrogenolysis step to reveal the free 5-hydroxy group of bufotenine-d4 without isotopic scrambling [2].

Preparation of 5-Hydroxy Tryptophol-β-D-Glucuronide-d4 Internal Standard for Serotonin Metabolism Research

5-Benzyloxytryptophol-α,α,β,β-d4 serves as a stable, room-temperature-storable precursor to 5-hydroxy tryptophol-d4, which upon glucuronidation yields 5-hydroxy tryptophol β-D-glucuronide-d4—a deuterated internal standard for quantifying the glucuronidated serotonin metabolite in urine and plasma . The ≥3-year ambient shelf stability of the benzyloxy-protected form eliminates the need for -20°C storage and repeated quality-control testing required for the oxidation-sensitive free phenol, reducing procurement frequency and per-assay cost .

Development of Multiplexed LC-MS/MS Panels for Indole Pathway Metabolite Profiling in Neuroscience

Neuroscience researchers quantifying serotonin pathway metabolites (5-HTOL, 5-HIAA, melatonin, and their conjugates) in microdialysate or CSF can employ the deprotected 5-HTOL-d4 generated from this compound as one of several deuterated internal standards in a multiplexed panel. The Takahashi et al. (1978) precedent established that d4-labeled tryptophol IS enables 0.15 ng/mL sensitivity in 2.0 mL CSF [3]. By procuring the benzyloxy-protected d4 alcohol and generating the free 5-HTOL-d4 on demand, laboratories can build custom IS cocktails for targeted metabolomics without the supply-chain constraints of purchasing multiple pre-deprotected, cold-chain-shipped deuterated metabolites individually.

Application
Selection Property
Validation Focus
PK bioanalysis of benzyloxy-protected indoles
Chemically matched deuterated internal standard
Matrix-effect correction and isotope dilution accuracy
Forensic reference standard synthesis
Benzyloxy-protected d4 intermediate
Regiospecific deuteration and isotopic integrity
Serotonin metabolite glucuronide quantification
Stable protected precursor for 5-HTOL-d4 generation
Oxidative stability and working standard preparation
Neuroscience indole pathway profiling
Precursor for custom deuterated IS cocktails
Sensitivity in low-volume research matrices
Quote Request

Request a Quote for 5-(Phenylmethoxy)-1H-indole-3-ethan-alpha,alpha,beta,beta-d4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.